molecular formula C19H21N5O2S B12270649 5-amino-N-(4-methoxybenzyl)-1-[4-(methylsulfanyl)benzyl]-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(4-methoxybenzyl)-1-[4-(methylsulfanyl)benzyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12270649
M. Wt: 383.5 g/mol
InChI Key: JPXXBIGBEOWZOC-UHFFFAOYSA-N
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Description

5-amino-N-[(4-methoxyphenyl)methyl]-1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-[(4-methoxyphenyl)methyl]-1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method is the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes the preparation of starting materials, the cycloaddition reaction, and subsequent purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group results in an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as ligands for metal ions. This compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Medicine

Medicinally, triazole derivatives have shown promise as antifungal, antibacterial, and anticancer agents. The specific compound may be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or conductivity. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 5-amino-N-[(4-methoxyphenyl)methyl]-1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the compound’s aromatic rings and functional groups allow it to form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-methyl-1H-pyrazole-4-carboxamide: Another heterocyclic compound with similar functional groups but a different ring structure.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Shares the methoxyphenyl group but differs in the overall structure and functional groups.

Uniqueness

What sets 5-amino-N-[(4-methoxyphenyl)methyl]-1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide apart is its triazole ring, which provides unique chemical properties and reactivity

Properties

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5 g/mol

IUPAC Name

5-amino-N-[(4-methoxyphenyl)methyl]-1-[(4-methylsulfanylphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C19H21N5O2S/c1-26-15-7-3-13(4-8-15)11-21-19(25)17-18(20)24(23-22-17)12-14-5-9-16(27-2)10-6-14/h3-10H,11-12,20H2,1-2H3,(H,21,25)

InChI Key

JPXXBIGBEOWZOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)SC)N

Origin of Product

United States

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